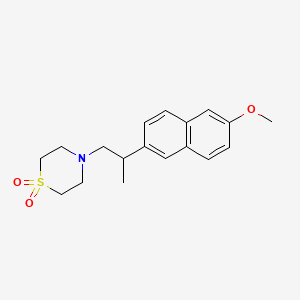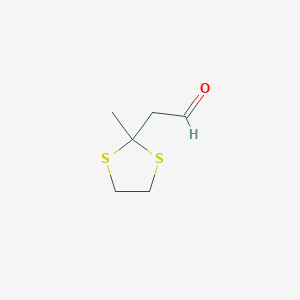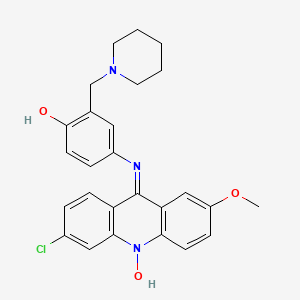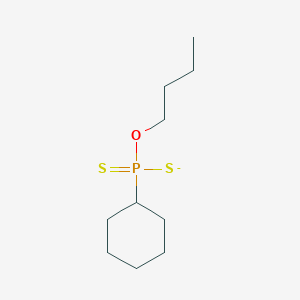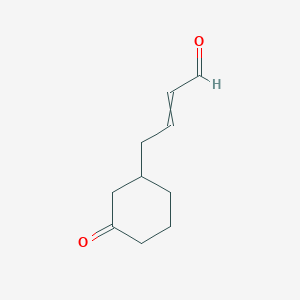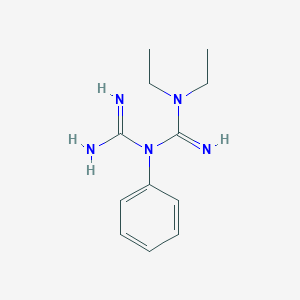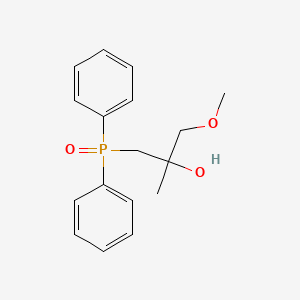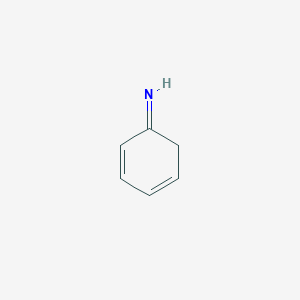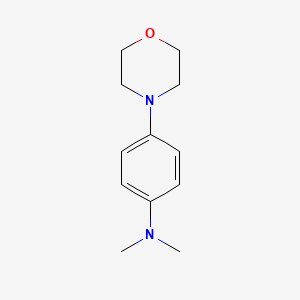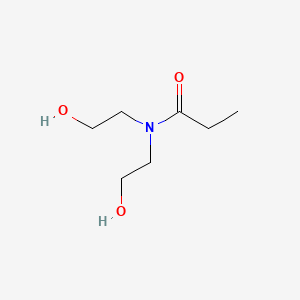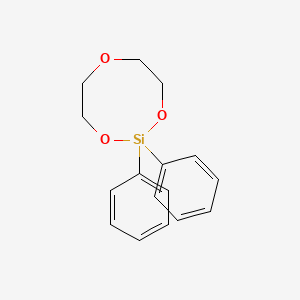
2,2-Diphenyl-1,3,6,2-trioxasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-1,3,6,2-trioxasilocane is a chemical compound with the molecular formula C₁₆H₁₈O₃Si. It is characterized by the presence of a silicon atom bonded to three oxygen atoms and two phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,6,2-trioxasilocane typically involves the reaction of diphenylsilane with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the trioxasilocane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2-Diphenyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siloxane compounds .
科学研究应用
2,2-Diphenyl-1,3,6,2-trioxasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties
作用机制
The mechanism of action of 2,2-Diphenyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound are particularly reactive, allowing it to participate in a range of chemical reactions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with methyl groups instead of phenyl groups.
2,2,10,10-Tetraphenyl-1,3,6,2,10-trioxasilocane: Contains additional phenyl groups, leading to different chemical properties.
Uniqueness
2,2-Diphenyl-1,3,6,2-trioxasilocane is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds .
属性
CAS 编号 |
71573-85-8 |
|---|---|
分子式 |
C16H18O3Si |
分子量 |
286.40 g/mol |
IUPAC 名称 |
2,2-diphenyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C16H18O3Si/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)18-13-11-17-12-14-19-20/h1-10H,11-14H2 |
InChI 键 |
OQVDCMKTAKZUCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CO[Si](OCCO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
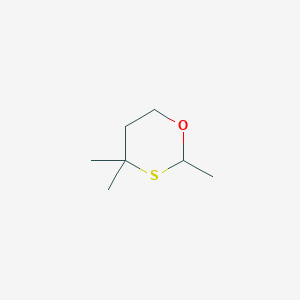
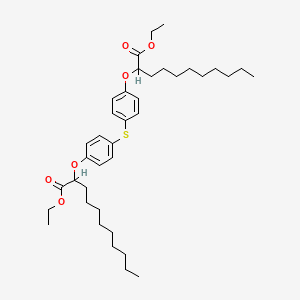
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
